molecular formula C11H15FN2S B5834710 N-(2-fluorophenyl)-N'-isobutylthiourea

N-(2-fluorophenyl)-N'-isobutylthiourea

Cat. No. B5834710
M. Wt: 226.32 g/mol
InChI Key: AUAKUXNPCZZAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-isobutylthiourea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is involved in the perception of pain, inflammation, and thermoregulation. A-967079 has been shown to be effective in blocking TRPV1-mediated responses in vitro and in vivo, making it a promising tool for studying the physiological and pathological roles of TRPV1.

Mechanism of Action

N-(2-fluorophenyl)-N'-isobutylthiourea acts as a competitive antagonist of the TRPV1 channel. It binds to the channel pore and blocks the influx of cations, thereby preventing the activation of the channel by various stimuli. N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be selective for TRPV1 over other TRP channels, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to be effective in blocking various TRPV1-mediated responses, including pain, inflammation, and thermoregulation. In animal models, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce thermal hyperalgesia, mechanical allodynia, and inflammatory pain. N-(2-fluorophenyl)-N'-isobutylthiourea has also been shown to reduce inflammation and edema in various models of inflammation. In addition, N-(2-fluorophenyl)-N'-isobutylthiourea has been shown to reduce body temperature in animal models, indicating a role for TRPV1 in thermoregulation.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, making it a valuable tool for studying the specific roles of TRPV1 in various physiological and pathological processes. N-(2-fluorophenyl)-N'-isobutylthiourea is also relatively stable and easy to use, making it a convenient tool for researchers. However, there are also some limitations to using N-(2-fluorophenyl)-N'-isobutylthiourea. It is relatively expensive compared to other TRPV1 antagonists, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-isobutylthiourea and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the roles of TRPV1 in various physiological and pathological processes, including pain, inflammation, and thermoregulation. There is also interest in studying the interactions between TRPV1 and other channels and receptors, and in developing new therapeutic approaches based on these interactions. Finally, there is interest in developing new methods for delivering TRPV1 antagonists, such as targeted drug delivery systems.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-isobutylthiourea involves several steps. First, 2-fluoroaniline is reacted with isobutyl isothiocyanate to form N-(2-fluorophenyl)-N'-isobutylthiourea. The crude product is then purified using column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 99%.

Scientific Research Applications

N-(2-fluorophenyl)-N'-isobutylthiourea has been widely used in scientific research to study the physiological and pathological roles of TRPV1. It has been shown to be effective in blocking TRPV1-mediated responses in various in vitro and in vivo models, including cultured cells, isolated tissues, and animal models. N-(2-fluorophenyl)-N'-isobutylthiourea has been used to investigate the involvement of TRPV1 in pain, inflammation, thermoregulation, and other physiological and pathological processes.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKUXNPCZZAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.